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molecular formula C11H5BrF3N B8686469 2-(5-Bromo-2-fluorophenyl)-3,5-difluoropyridine

2-(5-Bromo-2-fluorophenyl)-3,5-difluoropyridine

Cat. No. B8686469
M. Wt: 288.06 g/mol
InChI Key: KLIGSLVQWXYJLF-UHFFFAOYSA-N
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Patent
US06960598B2

Procedure details

To the 3-(3,5-difluoropyridin-2-yl)-4-fluorophenylamine prepared above was added 1,4-dioxane (5 mL) and 48% aqueous hydrogen bromide (15 mL). The solution was cooled to −10° C. and a solution of sodium nitrite (0.252 g) in water (1 mL) was added dropwise with stirring at such a rate as to maintain an internal temperature below −5° C. The mixture was then stirred for a further 1 h at <0° C. before a solution of copper(I) bromide (1.283 g) in 48% aqueous hydrogen bromide (5 mL) was added slowly with stirring to maintain a reaction temperature below 10° C. This mixture was then stirred at 10° C. for 1 h, ambient temperature a further 1 h and then heated at 35° C. for 30 min. The reaction mixture was then cooled in an ice-water bath and 4 N aqueous sodium hydroxide (41 mL) was added slowly with stirring, followed by 30% aqueous ammonia (15 mL). The resulting mixture was extracted with ethyl acetate. The organic extract was evaporated and the residue subjected to chromatography on silica gel, eluting with 10% diethyl ether in isohexane, to afford 2-(5-bromo-2-fluorophenyl)-3,5-difluoropyridine (0.48 g) as a colourless solid: m/z (ES+) 288, 290 (MH+).
Name
3-(3,5-difluoropyridin-2-yl)-4-fluorophenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.252 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
1.283 g
Type
catalyst
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9]2[CH:10]=[C:11](N)[CH:12]=[CH:13][C:14]=2[F:15])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.N([O-])=O.[Na+].[OH-].[Na+].N.[BrH:24]>O.[Cu]Br.O1CCOCC1>[Br:24][C:11]1[CH:12]=[CH:13][C:14]([F:15])=[C:9]([C:3]2[C:2]([F:1])=[CH:7][C:6]([F:8])=[CH:5][N:4]=2)[CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
3-(3,5-difluoropyridin-2-yl)-4-fluorophenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C=1C=C(C=CC1F)N
Step Two
Name
Quantity
0.252 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
41 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
1.283 g
Type
catalyst
Smiles
[Cu]Br
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring at such a rate as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature below −5° C
ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature below 10° C
STIRRING
Type
STIRRING
Details
This mixture was then stirred at 10° C. for 1 h, ambient temperature a further 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 35° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was evaporated
WASH
Type
WASH
Details
eluting with 10% diethyl ether in isohexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1=NC=C(C=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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